3-(Dibutylamino)cyclohex-2-EN-1-one
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Overview
Description
3-(Dibutylamino)cyclohex-2-EN-1-one is an organic compound with the molecular formula C14H25NO. It is a derivative of cyclohexenone, characterized by the presence of a dibutylamino group at the third position of the cyclohexenone ring. This compound is known for its versatile applications in organic synthesis and various industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dibutylamino)cyclohex-2-EN-1-one typically involves the reaction of cyclohexenone with dibutylamine under specific conditions. One common method is the condensation reaction, where cyclohexenone is treated with dibutylamine in the presence of a catalyst such as p-toluenesulfonic acid (p-TsOH) in an organic solvent like toluene. The reaction is usually carried out under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-(Dibutylamino)cyclohex-2-EN-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its saturated analogs.
Substitution: The dibutylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like alkyl halides and amines are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexane derivatives .
Scientific Research Applications
3-(Dibutylamino)cyclohex-2-EN-1-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Industry: The compound is utilized in the production of specialty chemicals and as a precursor in the manufacture of agrochemicals
Mechanism of Action
The mechanism of action of 3-(Dibutylamino)cyclohex-2-EN-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, participating in nucleophilic addition reactions. Its dibutylamino group can enhance its reactivity by stabilizing transition states and intermediates during chemical transformations .
Comparison with Similar Compounds
Similar Compounds
Cyclohex-2-en-1-one: A simpler analog without the dibutylamino group.
3-Ethoxy-2-cyclohexen-1-one: Contains an ethoxy group instead of a dibutylamino group.
2-Cyclohexen-1-one, 3,5-dimethyl-: A derivative with methyl groups at the 3rd and 5th positions .
Uniqueness
3-(Dibutylamino)cyclohex-2-EN-1-one is unique due to the presence of the dibutylamino group, which imparts distinct chemical properties and reactivity. This functional group enhances its solubility in organic solvents and its ability to participate in a variety of chemical reactions, making it a valuable compound in synthetic chemistry .
Properties
CAS No. |
61541-15-9 |
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Molecular Formula |
C14H25NO |
Molecular Weight |
223.35 g/mol |
IUPAC Name |
3-(dibutylamino)cyclohex-2-en-1-one |
InChI |
InChI=1S/C14H25NO/c1-3-5-10-15(11-6-4-2)13-8-7-9-14(16)12-13/h12H,3-11H2,1-2H3 |
InChI Key |
SKERYXCINSLNTC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)C1=CC(=O)CCC1 |
Origin of Product |
United States |
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